molecular formula C11H10BrNO2S B6226662 ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate CAS No. 791614-78-3

ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate

Cat. No. B6226662
CAS RN: 791614-78-3
M. Wt: 300.2
InChI Key:
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Description

Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate, also known as Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate, is a chemical compound with the empirical formula C10H8BrNO2S . It is the ethyl ester of bromoacetic acid . This compound is used in early discovery research .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .


Molecular Structure Analysis

The molecular structure of ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate consists of a benzothiazole ring system, which is a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazoles, including ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate, have been synthesized from 2-aminothiophenol and aldehydes in various studies . The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view .


Physical And Chemical Properties Analysis

Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate is a solid compound . It has a predicted density of 1.260±0.06 g/cm3 . The boiling point is 145 °C at 1.5mmHg .

Safety and Hazards

Ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate is a highly toxic alkylating agent and may be fatal if inhaled . It is also a lachrymator, which means it can cause tears or even temporary blindness .

Future Directions

Benzothiazoles, including ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The future development trend and prospect of the synthesis of benzothiazoles are anticipated to continue, with a focus on green chemistry and the development of more potent biologically active benzothiazole-based drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate can be achieved through a three-step process involving bromination, condensation, and esterification reactions.", "Starting Materials": [ "2-aminobenzothiazole", "acetic anhydride", "bromine", "ethyl alcohol", "sodium acetate", "sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 2-aminobenzothiazole with bromine in the presence of sulfuric acid to yield 6-bromo-1,3-benzothiazole-2-amine.", "Step 2: Condensation of 6-bromo-1,3-benzothiazole-2-amine with acetic anhydride in the presence of sodium acetate to form 2-(6-bromo-1,3-benzothiazol-2-yl)acetic anhydride.", "Step 3: Esterification of 2-(6-bromo-1,3-benzothiazol-2-yl)acetic anhydride with ethyl alcohol in the presence of sulfuric acid to produce ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate." ] }

CAS RN

791614-78-3

Product Name

ethyl 2-(6-bromo-1,3-benzothiazol-2-yl)acetate

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.2

Purity

0

Origin of Product

United States

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